[4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine
Description
Properties
IUPAC Name |
[4-(3,4-dimethoxyphenyl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-12-4-3-11(9-13(12)17-2)14(10-15)5-7-18-8-6-14/h3-4,9H,5-8,10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGLKVXUDBRVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200579 | |
| Record name | 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61861-91-4 | |
| Record name | 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61861-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable oxane derivative under acidic or basic conditions to form the intermediate. This intermediate is then subjected to reductive amination to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
[4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its pharmacological properties, such as potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Compound A : [4-(3-Chlorophenyl)oxan-4-yl]methanamine
- Substituent : 3-Chlorophenyl
- Molecular Formula: C12H16ClNO
- Key Differences: The chloro group increases electron-withdrawing effects compared to methoxy groups, altering electronic distribution and reactivity .
Compound B : [4-(4-Methoxyphenyl)oxan-4-yl]methanamine
- Substituent : 4-Methoxyphenyl (e.g., in N~1~-(3,4-dimethylphenyl)-N~2~-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide)
- Molecular Formula: C14H21NO3
- Key Differences :
Heterocyclic and Aliphatic Substituents
Compound C : [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine
- Substituent : Pyridin-2-ylmethyl
- Molecular Formula : C12H18N2O
- Key Differences: The pyridine ring introduces basicity (pKa ~5) and hydrogen-bonding capacity, enhancing solubility in aqueous media . Potential for metal coordination, which may influence catalytic or enzymatic interactions.
Compound D : [4-(Methoxymethyl)oxan-4-yl]methanamine Hydrochloride
Piperazine and Piperidine Derivatives
Compound E : [4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine
- Substituent : 4-Phenylpiperazine
- Molecular Formula : C16H25N3O
- Molecular Weight : 275.39 g/mol
- Key Differences: The piperazine moiety introduces additional hydrogen-bonding sites and conformational flexibility.
Pharmacological and Physicochemical Properties
Notes:
- ND = No direct data available in provided evidence.
- Log P values estimated using fragment-based methods.
Biological Activity
[4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxan ring and a dimethoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets and its overall bioactivity.
The biological activity of [4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The oxan-4-ylmethanamine core may facilitate binding to cellular membranes, influencing signal transduction pathways that are critical for various physiological processes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to [4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine. For instance, derivatives with similar structures have shown promising results against colorectal cancer by inhibiting the c-Myc oncogene, which plays a pivotal role in tumorigenesis. One such derivative demonstrated an IC50 value of 0.32 μM in inhibiting cell proliferation in HT29 colon cancer cells, indicating potent cytotoxicity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research on related compounds indicates that they may exhibit effectiveness against various bacterial strains. The interaction of the dimethoxyphenyl group with microbial enzymes could contribute to this activity.
Neuroprotective Effects
Preliminary research suggests that [4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine may have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or protection against oxidative stress.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Colorectal Cancer Study | A derivative exhibited IC50 values of 0.32 μM in HT29 cells. | Suggests potential for development as a therapeutic agent in CRC treatment. |
| Antimicrobial Activity | Related compounds showed effectiveness against E. coli and S. aureus. | Indicates potential for use in treating bacterial infections. |
| Neuroprotection | Early studies suggest modulation of neurotransmitter release in neuronal cultures. | Highlights potential for application in neurodegenerative disease therapies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
